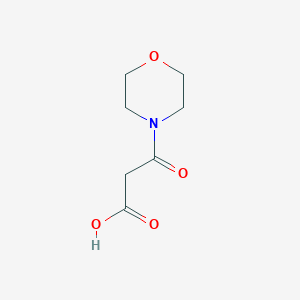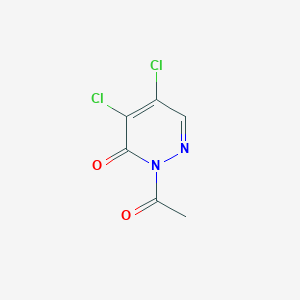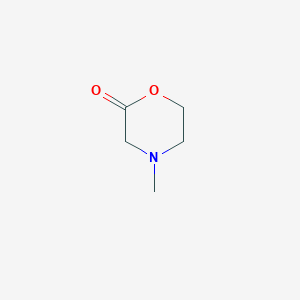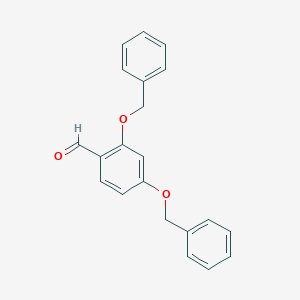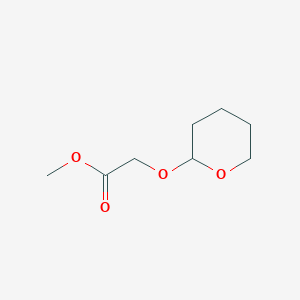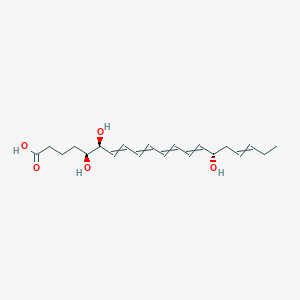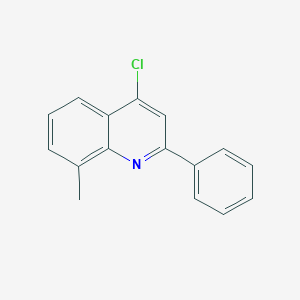
4-Chloro-8-methyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methyl-2-phenylquinoline, also known as CMQ, is a quinoline derivative that has gained attention in recent years due to its potential biological and pharmacological properties. The compound has been studied extensively for its use in scientific research and has shown promising results in various fields.
Mechanism Of Action
The exact mechanism of action of 4-Chloro-8-methyl-2-phenylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It has also been suggested that 4-Chloro-8-methyl-2-phenylquinoline may act by inducing apoptosis or programmed cell death in cancer cells.
Biochemical And Physiological Effects
4-Chloro-8-methyl-2-phenylquinoline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Chloro-8-methyl-2-phenylquinoline in lab experiments is its relatively low cost and easy availability. The compound is also stable and can be stored for long periods of time. However, one limitation of using 4-Chloro-8-methyl-2-phenylquinoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for research on 4-Chloro-8-methyl-2-phenylquinoline. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of 4-Chloro-8-methyl-2-phenylquinoline in vivo, which can provide a better understanding of its pharmacological properties. Additionally, further research is needed to explore the potential applications of 4-Chloro-8-methyl-2-phenylquinoline in the treatment of various diseases, including cancer and infectious diseases.
Synthesis Methods
The synthesis of 4-Chloro-8-methyl-2-phenylquinoline involves the reaction of 4-chloro-8-methylquinoline with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization.
Scientific Research Applications
4-Chloro-8-methyl-2-phenylquinoline has been studied extensively for its potential application in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential use in the treatment of tuberculosis and other infectious diseases.
properties
CAS RN |
116689-94-2 |
|---|---|
Product Name |
4-Chloro-8-methyl-2-phenylquinoline |
Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-chloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
QDOISYCRPVREIV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
synonyms |
4-Chloro-8-methyl-2-phenylquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
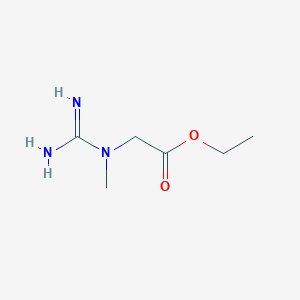
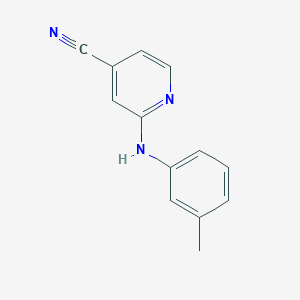

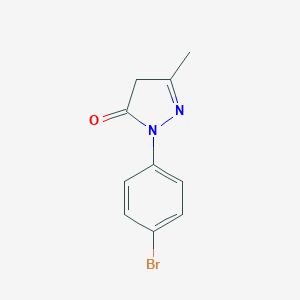
![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
